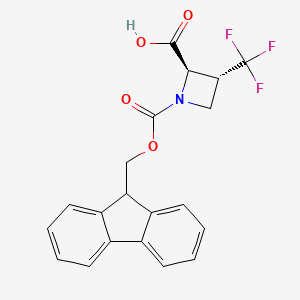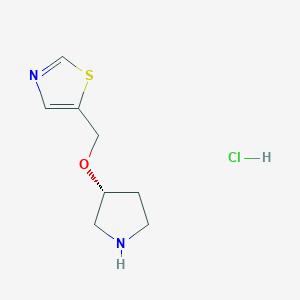
5-((R)-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a thiazole ring via a methylene bridge, with the hydrochloride salt form enhancing its solubility in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Thiazole Ring: The thiazole ring is introduced via a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a thiazole precursor.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of 5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Synthesis: A more efficient method where reactants are continuously fed into a reactor, and the product is continuously extracted.
化学反応の分析
Types of Reactions
5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Thiazole Derivatives: Compounds with thiazole rings and varying functional groups.
Uniqueness
5-(®-Pyrrolidin-3-yloxymethyl)-thiazole hydrochloride stands out due to its unique combination of a pyrrolidine ring and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C8H13ClN2OS |
|---|---|
分子量 |
220.72 g/mol |
IUPAC名 |
5-[[(3R)-pyrrolidin-3-yl]oxymethyl]-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H12N2OS.ClH/c1-2-9-3-7(1)11-5-8-4-10-6-12-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m1./s1 |
InChIキー |
SEGRDPRPRQVNAY-OGFXRTJISA-N |
異性体SMILES |
C1CNC[C@@H]1OCC2=CN=CS2.Cl |
正規SMILES |
C1CNCC1OCC2=CN=CS2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


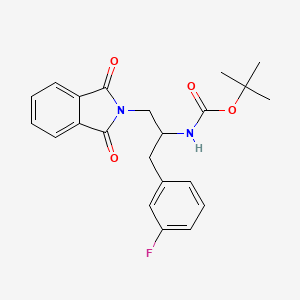
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)

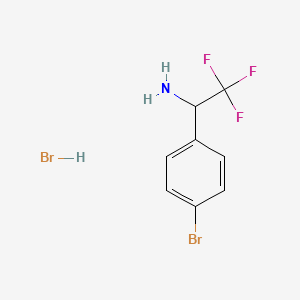
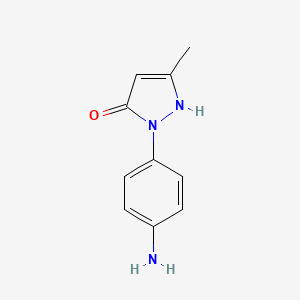
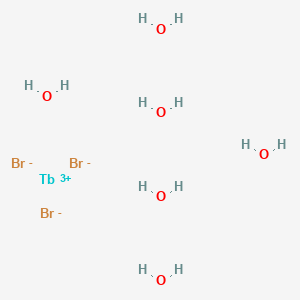
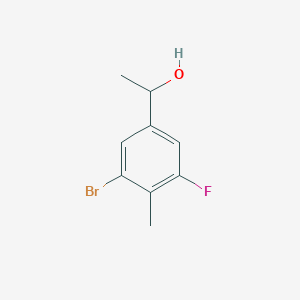
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
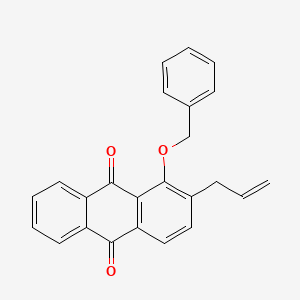
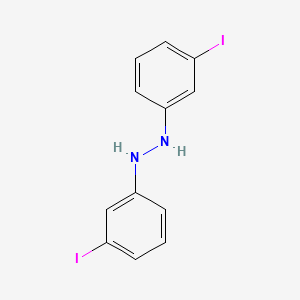
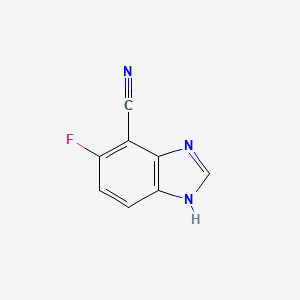

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate](/img/structure/B12846253.png)
